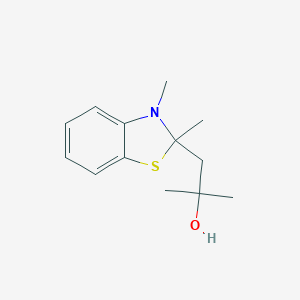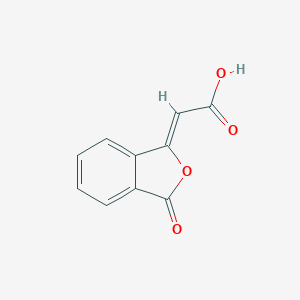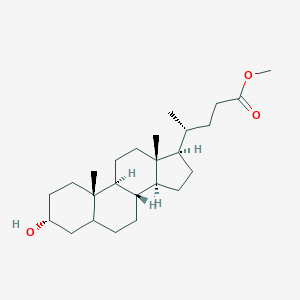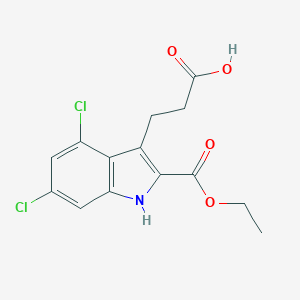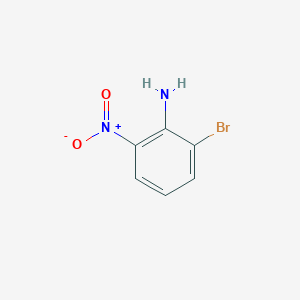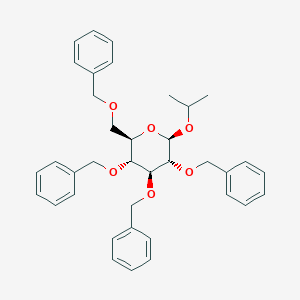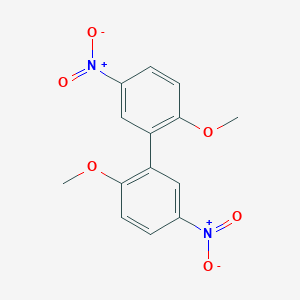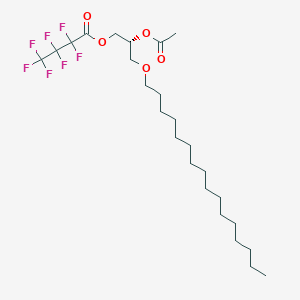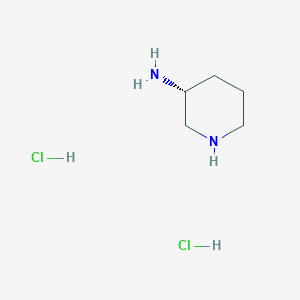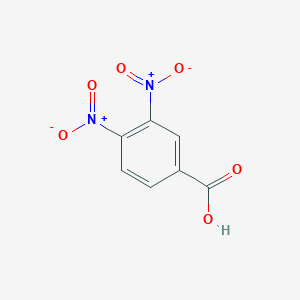![molecular formula C24H26N2O8 B044929 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid CAS No. 119623-82-4](/img/structure/B44929.png)
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis. It also inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, it has been found to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits cancer cell growth and induces apoptosis. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid in lab experiments is its specificity for cancer cells. It can be used as a carrier for anticancer drugs, targeting cancer cells specifically and reducing the side effects of chemotherapy. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid. One direction is to study its potential use in the development of organic semiconductors and optoelectronic devices. Another direction is to investigate its potential use as a carrier for other drugs, such as antibiotics or antivirals. Additionally, further studies on its mechanism of action and its effects on normal cells are needed to fully understand its potential applications in cancer research and drug delivery.
Synthesemethoden
The synthesis of 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid involves a multi-step process. The starting material is 2,5-dipropyl-4-hydroxybenzaldehyde, which is reacted with ethyl acetoacetate to form 2,5-dipropyl-4-(1-oxoethyl)-3-hydroxybenzaldehyde. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 3-(2,5-dipropyl-4-(1-oxoethyl)-3-hydroxyphenyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl)propanoic acid. The final step involves the hydrolysis of the ester group to form 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid has been studied for its potential applications in various fields, including cancer research, drug delivery, and materials science. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, it has been used as a carrier for anticancer drugs, as it can target cancer cells specifically. In materials science, it has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
Eigenschaften
CAS-Nummer |
119623-82-4 |
|---|---|
Produktname |
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid |
Molekularformel |
C24H26N2O8 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
3-[3-(2-carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid |
InChI |
InChI=1S/C24H26N2O8/c1-3-5-11-13(7-9-15(27)28)23(33)25-19-17(11)21(31)18-12(6-4-2)14(8-10-16(29)30)24(34)26-20(18)22(19)32/h3-10H2,1-2H3,(H,25,33)(H,26,34)(H,27,28)(H,29,30) |
InChI-Schlüssel |
STQQCHXEGXOWGL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)O)CCC(=O)O |
Kanonische SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)O)CCC(=O)O |
Synonyme |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
